molecular formula C9H9NO B575723 6-Methoxyindolizine CAS No. 195615-12-4

6-Methoxyindolizine

Cat. No.: B575723
CAS No.: 195615-12-4
M. Wt: 147.177
InChI Key: IMCKITCDTKMIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxyindolizine (CAS 195615-12-4) is a heteroaromatic organic compound with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . This compound serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry, particularly for the development of novel therapeutic agents. Research indicates that indolizine derivatives, specifically those with methoxy substitutions like the 7-methoxy analogue, show significant promise in pharmacological applications. These synthesized analogues have demonstrated potent in vitro anti-tubercular activity against both drug-susceptible (H37Rv) and Multi-Drug Resistant (MDR) strains of Mycobacterium tuberculosis . Furthermore, structural analogues of indolizine have been designed and screened as selective Cyclooxygenase-2 (COX-2) inhibitors, highlighting the potential of the indolizine nucleus in anti-inflammatory drug discovery . The indolizine structure is also a key motif found in various natural alkaloids, underpinning its broad relevance in chemical and pharmaceutical research . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

195615-12-4

Molecular Formula

C9H9NO

Molecular Weight

147.177

IUPAC Name

6-methoxyindolizine

InChI

InChI=1S/C9H9NO/c1-11-9-5-4-8-3-2-6-10(8)7-9/h2-7H,1H3

InChI Key

IMCKITCDTKMIAH-UHFFFAOYSA-N

SMILES

COC1=CN2C=CC=C2C=C1

Synonyms

Indolizine, 6-methoxy- (9CI)

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 6-Methoxyindolizine derivatives is in cancer treatment. Research has demonstrated that certain derivatives exhibit potent antitumor properties. For instance, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate was evaluated for its effectiveness against human tumor cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5). The compound showed low GI50 values, indicating strong growth inhibition of these cancer cells. This suggests potential utility as an anticancer drug, especially when encapsulated in nanoliposome formulations for improved delivery and efficacy .

Table 1: Antitumor Activity of this compound Derivatives

Compound NameCell LineGI50 (µM)
Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylateMCF-7Low
NCI-H460Low
A375-C5Low

Antifungal Properties

Recent studies have identified this compound derivatives as having antifungal activity. Specifically, the compound 6-methoxy-1H-indole-2-carboxylic acid has shown significant antifungal effects against various pathogens. The production optimization of this compound from Bacillus toyonensis revealed a substantial increase in yield through response surface methodology, demonstrating its potential as a natural antifungal agent .

Table 2: Antifungal Activity of this compound Derivatives

Compound NamePathogenActivity Level
6-Methoxy-1H-indole-2-carboxylic acidVarious FungiSignificant

Mutagenic Studies

Another area of research involves the mutagenic potential of compounds related to this compound. Studies have shown that derivatives like 4-chloro-6-methoxyindole can act as precursors to potent mutagens when subjected to nitrosation under gastric conditions. This highlights the importance of understanding the biochemical pathways and safety profiles associated with these compounds .

Mechanistic Insights in Cancer Research

Research has also focused on the mechanistic role of this compound derivatives in cancer biology. For example, studies indicated that certain compounds enhance the anti-cancer effects by interacting with cellular pathways, such as those involving securin expression in colorectal cancer cells. This interaction suggests that these compounds could be further developed into targeted therapies that exploit specific molecular mechanisms in cancer cells .

Case Study 1: Antitumor Efficacy Evaluation

A comprehensive study evaluated the antitumor efficacy of methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate across multiple tumor cell lines. The findings indicated that the compound not only inhibited cell growth effectively but also had favorable pharmacokinetic properties when delivered via nanoliposomes.

Case Study 2: Antifungal Production Optimization

In another significant study, researchers optimized the production conditions for antifungal metabolites derived from Bacillus toyonensis. The application of statistical methods led to a remarkable increase in yield, validating the compound's potential for commercial antifungal applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of indolizines is highly dependent on substituent type and position. Key comparisons include:

Compound Substituents Key Properties/Effects Reference
6-Methoxyindolizine -OCH₃ at C6 Electron-donating; potential for enhanced solubility and H-bonding interactions.
7-Methoxyindolizine -OCH₃ at C7 Demonstrated COX-2 inhibition (IC₅₀ = 1.2–3.8 μM); substituent position critical for activity.
6-Methylindolizine -CH₃ at C6 Steric hindrance at C6; inactive in anticancer screens despite structural similarity.
2-Methyl-6-nitroindolizine -CH₃ at C2, -NO₂ at C6 Electron-withdrawing nitro group reduces reactivity; synthetic yield up to 85%.
2-(4-Methoxyphenyl)indolizine -Ph-OCH₃ at C2 Extended conjugation; potential for fluorescence or chemosensing applications.

Key Insights :

  • Positional Isomerism : The 6-methoxy group likely alters electronic distribution compared to 7-methoxy isomers. For example, 7-methoxyindolizines exhibit anti-inflammatory activity via COX-2 inhibition, whereas 6-substituted analogues may prioritize different targets due to steric and electronic variations .
  • Electron-Donating vs.

Key Insights :

  • Challenges in 5- and 6-Substitution : Steric hindrance complicates direct synthesis of 5- or 6-substituted indolizines, often requiring multi-step protocols .
  • Methoxy Introduction : Methoxy groups are typically introduced via nucleophilic substitution or pre-functionalized starting materials, as seen in 7-methoxyindolizine synthesis .

Key Insights :

  • COX-2 Selectivity : 7-Methoxyindolizines exhibit activity due to optimal substituent positioning for enzyme binding, whereas 6-methoxy isomers may require reorientation .
Physicochemical Properties
  • Crystallography : Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate exhibits a dihedral angle of 41.73° between aromatic rings, suggesting moderate planarity. Methoxy groups may increase polarity and crystal packing complexity .
  • Solubility : Methoxy substitution enhances water solubility compared to methyl or nitro groups, critical for drug bioavailability .

Q & A

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound-based therapeutics?

  • Methodological Answer : Investigate bioavailability limitations via PK/PD modeling (e.g., plasma half-life, tissue distribution). Assess metabolic stability using liver microsome assays and identify major metabolites via LC-HRMS. Use in silico ADMET tools to predict absorption barriers. If in vivo activity is lower, consider prodrug strategies or formulation optimization (e.g., liposomal encapsulation) .

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